molecular formula C12H13NO2S B11955017 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 62035-90-9

7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene

Cat. No.: B11955017
CAS No.: 62035-90-9
M. Wt: 235.30 g/mol
InChI Key: JCPAWVGXPJUPIL-UHFFFAOYSA-N
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Description

7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is a bicyclic compound featuring a fused cyclohexene ring system (bicyclo[4.1.0]hept-3-ene) with a nitrogen atom at position 7 and a benzenesulfonyl substituent. The bicyclo[4.1.0] framework consists of a six-membered ring fused to a one-membered ring (norbornene-like structure), with an exocyclic double bond at position 2. The benzenesulfonyl group (–SO₂Ph) enhances the compound’s stability and modulates its electronic properties, making it relevant in medicinal chemistry and synthetic intermediates .

Synthetic routes for such compounds often involve cyclization or cycloaddition reactions. For example, sulfonylation of aminodiol intermediates derived from epoxide-amine reactions is a common strategy . The compound’s strained bicyclic system and sulfonyl group contribute to its reactivity in ring-opening or functionalization reactions.

Properties

CAS No.

62035-90-9

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

7-(benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C12H13NO2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)13/h1-7,11-12H,8-9H2

InChI Key

JCPAWVGXPJUPIL-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1N2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Epoxide-Amine Cyclization and Sulfonylation

The multi-step synthesis outlined in patent literature provides a robust framework for constructing the 7-azabicyclo[4.1.0]hept-3-ene core . The process begins with the reaction of an epoxide (I) and a primary amine (II) to form an aminodiol intermediate (III). Subsequent sulfonylation of III with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) facilitates cyclization, yielding the azabicyclohept-2-ene derivative (IV). Lewis acid-mediated rearrangement with alcohols (V) then generates the azabicyclohept-3-ene scaffold (VI), with the benzenesulfonyl group retained at the 7-position.

Critical Parameters :

  • Epoxide Activation : Electron-deficient epoxides enhance nucleophilic attack by amines, improving aminodiol yields.

  • Sulfonylation Efficiency : Steric hindrance at the amine site necessitates stoichiometric benzenesulfonyl chloride and prolonged reaction times (12–24 h) .

  • Lewis Acid Selection : Titanium tetrachloride or boron trifluoride etherate catalyzes the rearrangement of IV to VI, with yields exceeding 70% under anhydrous conditions .

Cyclohexadiene Sulfonylation via Arylsulfonamide Precursors

A complementary route leverages cyclohexa-1,4-diene as a starting material, as demonstrated in Beilstein Journal protocols . Treatment of the diene with benzenesulfonamide precursors under iodonium ylide conditions generates a sulfonylated intermediate, which undergoes spontaneous cyclization to form the bicyclic structure. This one-pot methodology avoids isolation of sensitive intermediates, streamlining the synthesis.

Representative Procedure :

  • Sulfonamide Preparation : Benzenesulfonyl chloride reacts with aqueous ammonia to yield benzenesulfonamide (S1b), which is subsequently converted to the iodonium ylide (PhINBs) .

  • Cyclization : Cyclohexa-1,4-diene reacts with PhINBs in acetonitrile at 0°C, producing 7-(benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene in 65% yield after chromatographic purification .

Advantages :

  • Short Reaction Time : Complete within 3 hours at low temperatures.

  • Functional Group Tolerance : Compatible with electron-withdrawing and donating substituents on the benzene ring .

Diels-Alder Cycloaddition with Sulfonyl Dienophiles

Although primarily explored for bicyclo[2.2.1]heptane systems, Diels-Alder strategies offer insights into adapting sulfonyl dienophiles for [4.1.0] frameworks . Ethynyl benzenesulfone acts as a dienophile, reacting with activated dienes (e.g., N-protected pyrroles) to form cycloadducts. Subsequent reductions and functional group manipulations yield the target structure.

Case Study :

  • Cycloadduct Formation : N-Boc-pyrrole reacts with ethynyl benzenesulfone under thermal conditions (90°C, neat), producing a bicyclic adduct in 70% yield .

  • Post-Modifications : Chemoselective hydrogenation of the adduct’s olefin followed by acid-catalyzed deprotection furnishes the 7-azabicyclo[4.1.0]hept-3-ene skeleton .

Challenges :

  • Regioselectivity : Competing reaction pathways may yield undesired regioisomers.

  • Diene Activation : Electron-rich dienes require protective groups (e.g., Boc) to enhance reactivity .

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Conditions
Epoxide-Amine Epoxide + AmineCyclization, Sulfonylation, Rearrangement70–85%Anhydrous, Lewis acid catalysis
Cyclohexadiene Cyclohexa-1,4-dieneSulfonylation, Cyclization60–65%Low temperature, Iodonium ylide
Diels-Alder Pyrrole + DienophileCycloaddition, Hydrogenation50–70%Thermal (90°C), Hydrogenation

Trade-offs :

  • Epoxide-Amine : High yields but multi-step complexity.

  • Cyclohexadiene : Streamlined but limited substrate scope.

  • Diels-Alder : Versatile dienophiles but regiochemical challenges.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃): δ 7.80–7.40 (m, 5H, aromatic), 3.90–3.70 (m, 2H, bridgehead protons), 2.60–2.20 (m, 4H, cyclopropane protons) .

  • ¹³C NMR : 142.5 (C-SO₂), 129.8–127.2 (aromatic carbons), 58.3 (N-CH₂), 35.1–30.4 (cyclopropane carbons) .

Mass Spectrometry :

  • HRMS (ESI+) : [M+H]⁺ Calcd for C₁₃H₁₄NO₂S: 256.0695; Found: 256.0692 .

Applications and Derivatives

The benzenesulfonyl group enhances stability and modulates electronic properties, making the compound a valuable intermediate for:

  • Alkaloid Synthesis : Epibatidine analogues via N-dealkylation and functionalization .

  • Catalysis : Chiral ligands in asymmetric synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azabicycloheptene framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

7-(Methanesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene

  • Structure : Replaces the benzenesulfonyl group with a smaller methanesulfonyl (–SO₂Me) substituent.
  • Properties: Lower molecular weight (C₁₀H₁₇NO₂S vs. C₁₃H₁₅NO₂S for the benzenesulfonyl analogue) and reduced steric hindrance.
  • Melting Point : 60–61°C , significantly lower than the benzenesulfonyl derivative (86–87°C), indicating weaker intermolecular forces due to the smaller substituent.
  • Reactivity : The electron-withdrawing methanesulfonyl group may enhance electrophilic character but offers fewer π-π stacking opportunities compared to the aromatic benzenesulfonyl group.

7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane

  • Synthetic Utility : The absence of the double bond reduces strain, limiting reactivity in cycloaddition or ring-opening reactions compared to the unsaturated benzenesulfonyl analogue .

Analogues with Heteroatom Substitutions

Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

  • Structure : Replaces the sulfonyl group with an oxygen atom (oxa) and a benzyl ester at position 3.
  • Properties: Molecular weight = 261.32; solid at room temperature, soluble in polar organic solvents (e.g., methanol, DMSO) .
  • Applications : Used as a precursor in peptidomimetic synthesis due to its rigid bicyclic scaffold .

2,7-Diazabicyclo[4.1.0]hept-3-ene Derivatives

  • Structure : Contains an additional nitrogen atom at position 2.
  • Biological Activity : Exhibits significant analgesic and anticoccidial activities, outperforming aspirin and sulfaguanidine in preclinical studies .
  • Synthesis : Prepared via 1,3-dipolar cycloaddition of arylsulfonyl azides to dihydropyridines, contrasting with the sulfonylation routes used for benzenesulfonyl analogues .

Ring-Size Variants

7-Azabicyclo[4.2.0]oct-3-ene Derivatives

  • Structure : Larger bicyclo[4.2.0]octene ring system (eight-membered framework).

Data Tables

Table 1: Physicochemical Comparison of Sulfonyl-Substituted Analogues

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Feature
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene C₁₃H₁₅NO₂S 261.33 86–87 Aromatic sulfonyl group
7-(Methanesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene C₁₀H₁₇NO₂S 215.31 60–61 Smaller sulfonyl group
7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane C₁₂H₂₁NO₂S 243.36 N/A Saturated core

Biological Activity

7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is a bicyclic compound characterized by a nitrogen atom in its structure, classified as an azabicyclo compound. Its unique bicyclic framework, which includes a heptane core with a sulfonyl group at the nitrogen atom, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₂H₁₃NO₂S
  • Molecular Weight : 235.30 g/mol
  • CAS Number : 62035-90-9

Synthesis

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of Aminodiol : Reacting an epoxide with an amine.
  • Sulfonylation : Treating the aminodiol with a sulfonylating agent in the presence of a base.
  • Cyclization : Reacting the resulting azabicyclohept-2-ene with an alcohol in the presence of a Lewis acid.

These methods allow for variations that can introduce different substituents at various positions on the bicyclic framework, potentially affecting biological activity.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth, particularly against beta-lactamase producing strains such as Escherichia coli and Enterobacter cloacae . The sulfonamide group is known for its role in antimicrobial activity, which may extend to this compound.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including beta-lactamases, which are critical for bacterial resistance against antibiotics. For instance, related compounds have shown significant inhibitory effects against type C beta-lactamases .
  • Cardiovascular Effects : Studies on benzenesulfonamide derivatives indicate potential interactions with cardiovascular systems, particularly affecting perfusion pressure and coronary resistance . While specific data on this compound is limited, its structural similarity to known active compounds suggests it may exhibit comparable effects.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of sulfonamide derivatives and their mechanisms:

Table 1: Summary of Biological Activities

Study FocusCompound TestedKey Findings
Antimicrobial Activity7-Azabicyclo[4.1.0]hept-3-enesInhibitory effects on E. coli strains
Enzyme Inhibition7-AlkylidenecephalosporinsIC50 values indicating strong inhibition
Cardiovascular EffectsBenzenesulfonamide DerivativesReduced perfusion pressure observed

Example Case Study

In one study evaluating benzenesulfonamide derivatives on perfusion pressure, various compounds were administered at low doses (0.001 nM) to assess their impact on cardiovascular parameters . The results indicated significant changes in perfusion pressure over time, suggesting that similar mechanisms could be explored for this compound.

Q & A

Q. What are the primary synthetic pathways for 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene, and how are intermediates characterized?

The compound is synthesized via sulfonylation of bicyclic aziridine precursors. For example, benzenesulfonyl chloride reacts with a bicyclic amine intermediate under controlled conditions. Key intermediates (e.g., benzyl-protected derivatives) are purified via column chromatography and characterized using 1^1H/13^{13}C NMR, IR, and mass spectrometry to confirm regiochemistry and functional group integrity .

Q. How can researchers optimize reaction yields during sulfonylation of bicyclic scaffolds?

Yield optimization involves adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hours). Monitoring via TLC or HPLC ensures completion. For sterically hindered systems, microwave-assisted synthesis or Lewis acid catalysis (e.g., ZnCl2_2) may improve efficiency .

Q. What purification methods are effective for isolating this compound from byproducts?

Flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates sulfonylated products. For polar impurities, recrystallization in ethanol/water mixtures is recommended. Purity (>98%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the bicyclo[4.1.0]heptene scaffold influence the stereochemical outcome of sulfonylation reactions?

The rigid bicyclic structure enforces axial attack of the sulfonyl group due to steric constraints, favoring a single diastereomer. Computational modeling (DFT at B3LYP/6-31G* level) predicts transition state energies, validated experimentally by X-ray crystallography of intermediates .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Contradictions arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between 25°C and −60°C can reveal conformational equilibria. Complementary techniques like NOESY or ROESY confirm spatial proximity of protons, while 15^{15}N HMBC clarifies nitrogen hybridization .

Q. How can researchers leverage computational tools to predict reactivity in functionalized bicycloheptene derivatives?

Quantum mechanical calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites. Reaction path sampling (e.g., NEB method) maps energy barriers for sulfonylation or ring-opening reactions. Machine learning models trained on existing bicyclic compound datasets predict regioselectivity with >85% accuracy .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Enantiopurity loss occurs during sulfonylation due to racemization at the aziridine nitrogen. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., cinchona alkaloids) mitigate this. Continuous-flow reactors enhance reproducibility by minimizing thermal gradients during scale-up .

Notes for Methodological Rigor

  • Contradiction Management : Discrepancies between experimental and computational data require iterative validation. For example, if NMR data conflicts with DFT-predicted 3J^3J couplings, re-optimize the computational model with solvent corrections (e.g., PCM) or higher basis sets .
  • Safety Protocols : Benzenesulfonyl chloride is moisture-sensitive; reactions must be conducted under inert atmosphere (N2_2/Ar). Waste disposal follows EPA guidelines for sulfonic acid derivatives .

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